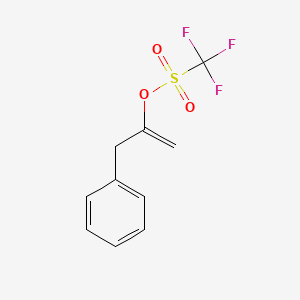
3-Phenylprop-1-en-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylprop-1-en-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3O3S. It is a trifluoromethanesulfonate ester, which is often used in organic synthesis due to its reactivity and stability. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of 3-Phenylprop-1-en-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trifluoromethanesulfonic anhydride. The general reaction scheme is as follows:
3-Phenylprop-1-en-2-ol+Trifluoromethanesulfonic anhydride→3-Phenylprop-1-en-2-yl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-1-en-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Cross-Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Cross-Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenylpropene derivatives.
Elimination Reactions: The major products are alkenes.
Cross-Coupling Reactions: The major products are biaryl compounds or other coupled products.
Scientific Research Applications
3-Phenylprop-1-en-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylprop-1-en-2-yl trifluoromethanesulfonate involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates the formation of new bonds. The compound can interact with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylprop-1-en-2-yl methanesulfonate
- 3-Phenylprop-1-en-2-yl p-toluenesulfonate
- 3-Phenylprop-1-en-2-yl benzenesulfonate
Uniqueness
3-Phenylprop-1-en-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a stronger leaving group compared to other sulfonates. This makes it more reactive and suitable for a wider range of chemical reactions.
Properties
CAS No. |
62393-44-6 |
|---|---|
Molecular Formula |
C10H9F3O3S |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
3-phenylprop-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O3S/c1-8(7-9-5-3-2-4-6-9)16-17(14,15)10(11,12)13/h2-6H,1,7H2 |
InChI Key |
RPEYVBZGYWMOLK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















